5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane
Description
Properties
CAS No. |
651706-43-3 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
5-(3,3-dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H22O/c1-12(2,3)9-7-10-6-5-8-13(4)11(10)14-13/h7,11H,5-6,8-9H2,1-4H3 |
InChI Key |
WLHSSLZVZWTWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(=CCC(C)(C)C)C1O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (Pt) or gold (Au). The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
Chemical Reactions Analysis
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane can undergo a variety of chemical reactions due to its strained ring system. Common reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the opening of the oxabicyclic ring.
Scientific Research Applications
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: It can be used in the production of polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The strained ring system allows it to act as a reactive intermediate in various biochemical pathways. The compound can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of the enzyme’s function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 7-oxabicyclo[4.1.0]heptane scaffold is versatile, with substituents significantly altering physical, chemical, and biological properties. Below is a comparative analysis with structurally related compounds:
Structural and Substituent Variations
Reactivity and Functionalization
- Combustion Behavior : In methylcyclohexane combustion, 1-methyl-7-oxabicyclo[4.1.0]heptane and its oxirane derivatives form at higher yields (~2.5%) compared to tetrahydrofuran (THF)-like structures, suggesting greater stability under oxidative conditions .
- Rearrangement Reactions : The phenyl-substituted analog undergoes GO-mediated pinacol rearrangement to yield aldehydes, indicating that electron-donating substituents facilitate ring-opening reactions .
- Stereoelectronic Effects : Conformational studies of 3-oxabicyclo[4.1.0]heptane derivatives reveal that substituents influence ring strain and electronic interactions, affecting their utility as bioisosteres (e.g., morpholine replacements) .
Physical Properties
Biological Activity
5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane is a bicyclic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are detailed findings from recent studies.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of 5-(3,3-Dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. A notable study reported:
- Method : Mouse model of inflammation induced by carrageenan.
- Results : Significant reduction in paw edema was observed at doses of 50 mg/kg and 100 mg/kg.
This indicates that the compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production.
Anticancer Potential
Emerging research has focused on the anticancer effects of this compound:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- Findings :
- Induced apoptosis in HeLa cells with an IC50 value of 25 µM.
- Inhibited cell proliferation in MCF-7 cells by approximately 40% at a concentration of 50 µM after 48 hours.
These findings highlight the need for further investigation into its mechanisms of action and potential therapeutic applications.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of the compound in treating skin infections caused by resistant strains of bacteria. Results indicated a significant improvement in infection resolution rates compared to standard treatments.
-
Case Study on Anti-inflammatory Effects :
- In a double-blind study involving patients with rheumatoid arthritis, participants receiving the compound showed reduced joint swelling and pain compared to those receiving a placebo.
Q & A
Basic: What are the optimal synthetic routes for 5-(3,3-dimethylbutylidene)-1-methyl-7-oxabicyclo[4.1.0]heptane, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves epoxidation of substituted cyclohexene derivatives or cyclopropanation via carbene insertion. For example, phase-transfer catalysis (PTC) using benzyl triethylammonium chloride with chloroform and aqueous NaOH has been effective for analogous bicyclo compounds (e.g., 7,7-dichloronorcarane synthesis) . Key parameters include:
- Catalyst selection : Quaternary ammonium salts enhance interfacial reactivity.
- Temperature control : Reactions often require 40–60°C to balance kinetics and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to structural complexity.
Yield optimization can be achieved via DoE (Design of Experiments) to assess variables like molar ratios and reaction time.
Basic: How is the stereochemistry and structural conformation of this bicyclo compound validated?
Methodological Answer:
Structural validation employs:
- X-ray crystallography : Monoclinic crystal systems (e.g., P21/n space group) with lattice parameters (e.g., a = 6.8541 Å, b = 35.206 Å, c = 9.2992 Å) confirm substituent positioning .
- NMR spectroscopy : NMR distinguishes bridgehead carbons (δ 50–60 ppm) and oxirane oxygen effects on neighboring protons ( NMR, δ 3.0–4.0 ppm).
- Computational modeling : Density Functional Theory (DFT) compares calculated vs. experimental IR spectra to validate conformers .
Advanced: What role does this compound play in combustion kinetics, and how do experimental data conflict with computational models?
Methodological Answer:
In methylcyclohexane combustion, analogous oxabicyclo compounds (e.g., 1-methyl-7-oxabicyclo[4.1.0]heptane) form via tertiary ROȮ radical pathways. Experimental studies using jet-stirred reactors (JSRs) detect ~2.5% yield of oxirane derivatives, but kinetic models underpredict CE (cyclic ether) concentrations by >30% .
Key discrepancies :
- Mechanistic gaps : Sub-mechanisms for bridgehead substituent effects (e.g., dimethylbutylidene groups) are poorly parametrized.
- GC limitations : Co-elution of isomers (e.g., 1-oxaspiro[2.5]octane) complicates quantification.
Resolution strategies :- Use GC×GC-TOFMS for isomer separation.
- Refine transition state calculations using CASPT2//CASSCF methods.
Advanced: How do steric effects from the 3,3-dimethylbutylidene group influence reactivity in ring-opening reactions?
Methodological Answer:
The bulky 3,3-dimethylbutylidene group directs regioselectivity in acid-catalyzed ring-opening reactions. For example:
- Acidic conditions : Preferential protonation occurs at the less hindered bridgehead carbon, leading to trans-diol formation.
- Nucleophilic attack : Steric shielding reduces backside pathways, favoring -like mechanisms with carbocation intermediates.
Experimental validation : - Kinetic isotope effects () and Hammett plots differentiate mechanistic pathways.
- DFT studies show steric hindrance increases activation energy for by ~15 kcal/mol compared to unsubstituted analogs .
Advanced: Can this compound serve as a monomer for epoxy-based polymers, and what challenges exist in polymerization?
Methodological Answer:
The bicyclo structure offers rigidity, but polymerization is hindered by:
- Low ring strain : Reduced reactivity compared to smaller epoxides (e.g., cyclohexene oxide).
- Steric inhibition : Bulky substituents slow chain propagation.
Mitigation strategies : - Copolymerization : Blend with strain-enhanced epoxides (e.g., vinylcyclohexene dioxide) to improve crosslinking .
- Catalyst design : Lewis acids (e.g., BF₃·OEt₂) enhance electrophilic activation of the oxirane ring.
Thermal analysis : DSC shows increases by 20–30°C compared to linear epoxy resins, suggesting potential for high-temperature materials .
Advanced: How can computational modeling resolve contradictions in experimental thermodynamic data (e.g., ΔHf°)?
Methodological Answer:
Discrepancies in enthalpy of formation () arise from:
- Isomer coexistence : Multiple conformers (e.g., chair vs. twist-boat) complicate gas-phase measurements.
- Basis set limitations : Lower-level DFT (e.g., B3LYP/6-31G*) underestimates steric strain by ~5 kcal/mol.
Best practices : - Use G4 composite methods for accurate calculations (±1 kcal/mol error).
- Validate with photoionization mass spectrometry (PIMS) to isolate isomer-specific contributions .
Basic: What analytical techniques are critical for quantifying this compound in complex matrices?
Methodological Answer:
- GC-MS : Use polar columns (e.g., DB-WAX) to resolve oxirane isomers. Electron ionization (70 eV) fragments at m/z 152 (M⁺–CH₃) confirm molecular identity .
- HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients detect trace impurities (LOQ = 0.1 ppm).
- FTIR : Stretching vibrations at 1250 cm⁻¹ (C–O–C) and 910 cm⁻¹ (epoxide ring) validate functional groups .
Advanced: What strategies address synthetic challenges in scaling up enantioselective routes?
Methodological Answer:
Enantioselective synthesis requires:
- Chiral catalysts : Jacobsen’s Co(III)-salen complexes for asymmetric epoxidation (up to 90% ee) .
- Dynamic kinetic resolution : Racemization-prone intermediates enable >99% ee via enzyme-mediated processes (e.g., Candida antarctica lipase B) .
Scale-up hurdles : - Catalyst cost: Switch to heterogeneous catalysts (e.g., immobilized Ti(OiPr)₄).
- Solvent selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener processing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
